Alpha1-antichymotrypsin (AACT), also known as serpin A3, is a glycoprotein belonging to the serpin superfamily of serine protease inhibitors. [] Found abundantly in human plasma, AACT is primarily synthesized in the liver and constitutes around 1-3% of total plasma proteins. [, ] While its primary target protease is cathepsin G, AACT exhibits a broader inhibitory spectrum, targeting chymotrypsin, mast cell chymase, and neutrophil elastase. [, , , ] This inhibitory activity positions AACT as a crucial modulator of inflammatory processes and tissue remodeling. []
Beyond its role as a protease inhibitor, AACT exhibits additional functionalities relevant to various physiological and pathological processes. It demonstrates DNA-binding capabilities, suggesting potential involvement in gene regulation. [, ] Furthermore, AACT displays chaperone-like properties, interacting with misfolded proteins and influencing their fate within the cell. [] This multi-faceted nature makes AACT a captivating target for scientific investigation, particularly in areas like inflammation, neurodegeneration, and cancer.
AACT is naturally synthesized by hepatocytes in the liver. While chemical synthesis of the complete AACT protein is complex, researchers have successfully expressed recombinant AACT in various systems, including bacteria, yeast, and mammalian cells. These systems employ molecular biology techniques to introduce the AACT gene into the host cell, facilitating protein production. Optimization of expression conditions, such as temperature, media composition, and induction agents, is crucial for achieving high yields of functional AACT. []
AACT shares the conserved structural architecture of the serpin superfamily, characterized by a reactive center loop (RCL) that acts as a pseudosubstrate for target proteases. [, , ] This RCL contains a specific amino acid sequence recognized and cleaved by the protease. Upon cleavage, the RCL undergoes a dramatic conformational change, trapping the protease in a stable, inactive complex.
Structural studies employing techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into the molecular intricacies of AACT. These analyses have elucidated the precise interactions between AACT and its target proteases, shedding light on the mechanism of inhibition and the determinants of specificity. [, ]
AACT's primary mechanism of action involves the "suicide substrate" inhibition of serine proteases. [, , ] This mechanism involves the following steps:
This mechanism highlights AACT's role in regulating protease activity and controlling proteolytic cascades involved in inflammation, tissue remodeling, and other physiological processes. [, , , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: